

The Pharmacological Profile of Ninerafaxstat Trihydrochloride: A Novel Cardiac Mitotrope

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Compound of Interest

Compound Name: *Ninerafaxstat trihydrochloride*

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Abstract

Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-in-class cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation pathway. This mechanism aims to improve myocardial energy production and function, particularly in conditions of ischemic or metabolic stress. This technical guide provides a comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its mechanism of action, and available preclinical and clinical data, with a focus on its development for non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

Introduction

The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of energetic deficit that contributes to contractile dysfunction and disease progression.[2][3]

Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting

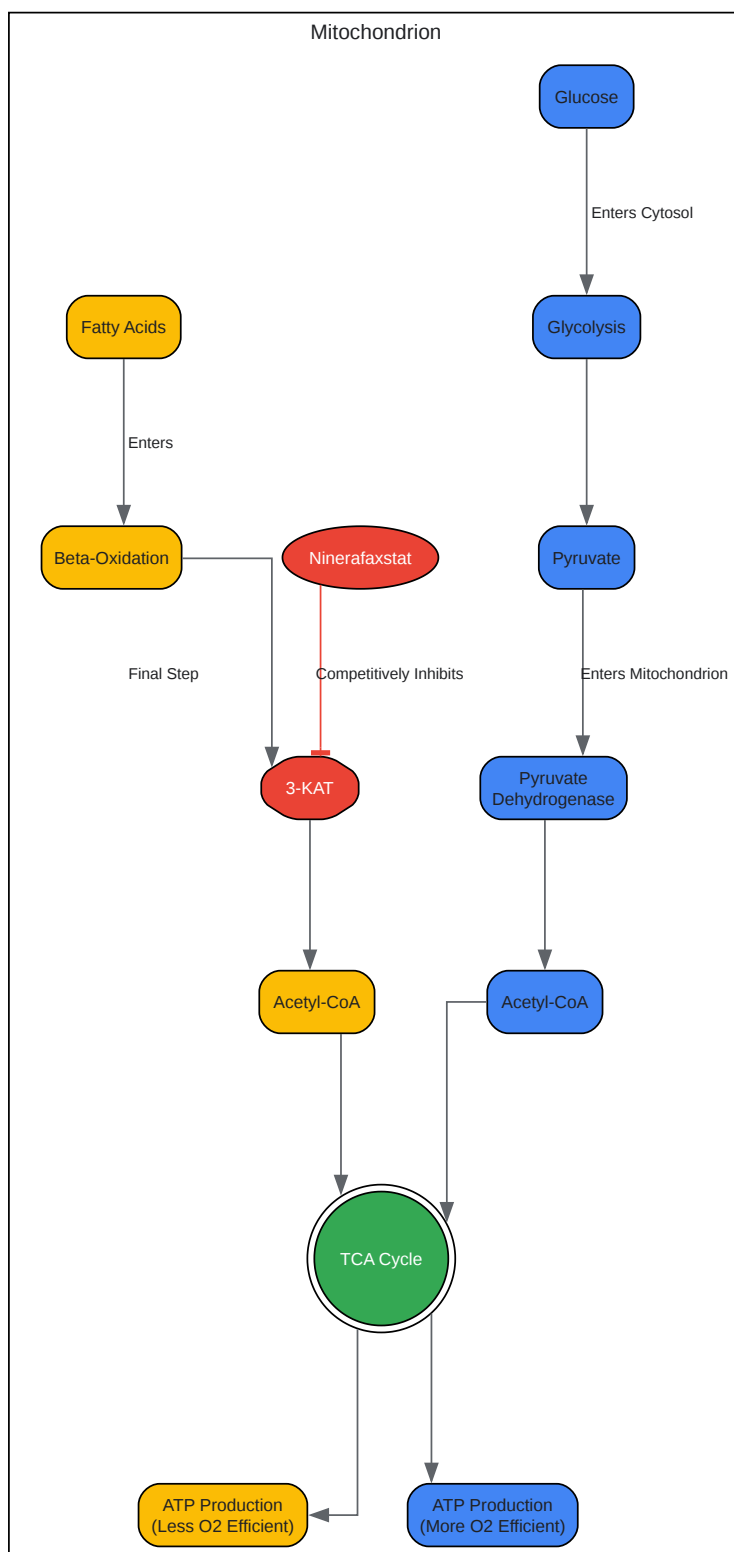
a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4][5] This document details the current understanding of Ninerafaxstat's pharmacological properties.

Mechanism of Action

Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in oxygen-limited conditions.[4]

Note on Quantitative Preclinical Data: Despite extensive literature review, specific quantitative data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC₅₀ or K_i values, are not publicly available at the time of this report.

Mechanism of Action of Nineraxfaxstat

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Pharmacokinetics

Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.

A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or CYP2C8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low risk of drug-drug interactions with commonly used cardiovascular medications.

Note on Quantitative Preclinical Data:Detailed preclinical pharmacokinetic parameters in animal models are not publicly available.

Preclinical Pharmacology

A preclinical study in a murine model of post-myocardial infarction heart failure, induced by permanent coronary artery ligation, has been reported.[1] In this model, administration of Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat showed reduced myocardial fibrosis post-myocardial infarction.[1]

Table 1: Summary of Preclinical Efficacy of Ninerafaxstat

Model System	Key Findings	Reference
Murine model of post-myocardial infarction heart failure	Progressive improvement in left ventricular systolic function; Reduced myocardial fibrosis.	[1]

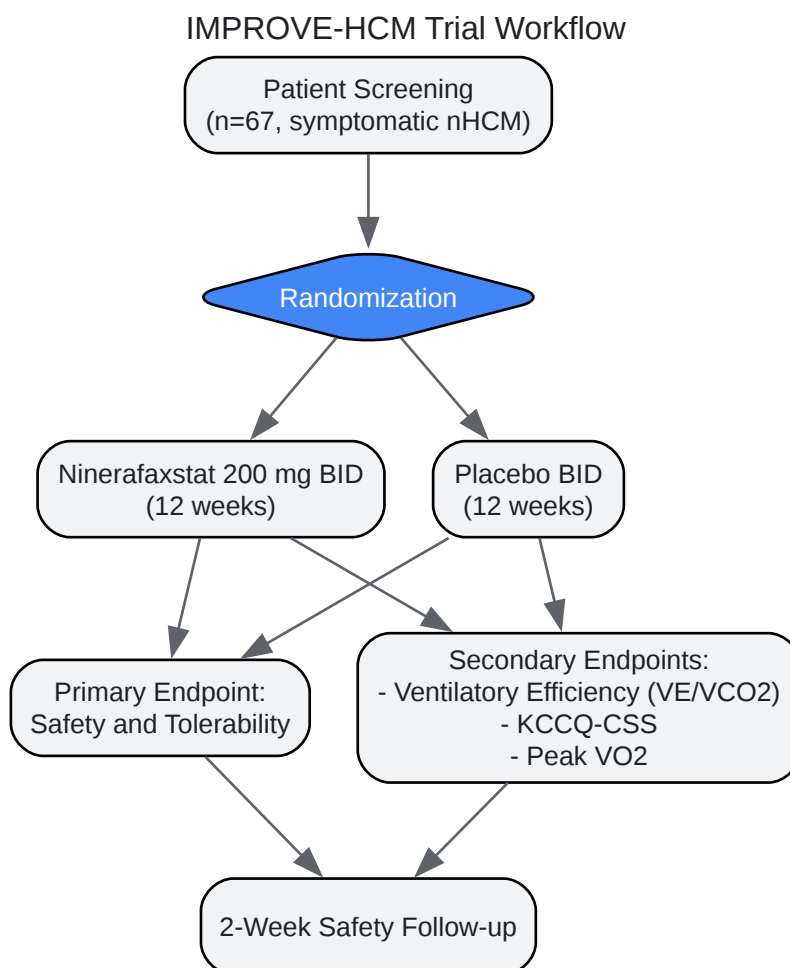
Note on Experimental Protocols:Detailed protocols for the preclinical studies, including specific dosing regimens, duration of treatment, and methods for assessing cardiac function and fibrosis, are not fully described in the available literature.

Clinical Development

Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[6]



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IMPROVE-HCM Trial Workflow.

Characteristic	Value (Mean ± SD or %)
Number of Patients	67
Age (years)	57 ± 11.8
Female	55%
NYHA Class II/III	59% / 35%
Maximal LV Wall Thickness (mm)	18.8 ± 4.4
Ejection Fraction (%)	65.4 ± 5.2
Peak VO2 (mL/kg/min)	19.2 ± 3.9
Peak VO2 (% predicted)	60.5 ± 10.1

Endpoint	Ninerafaxstat Group	Placebo Group	P-value
Change in VE/VCO2 Slope (LS Mean Difference)	-2.1 (95% CI: -3.6 to -0.6)	0.006	
Change in KCCQ-CSS (LS Mean Difference)	3.2 (95% CI: -2.9 to 9.2)	0.30	
Change in KCCQ-CSS (Baseline ≤80, LS Mean Difference)	9.4 (95% CI: 0.3 to 18.5)	0.04	
Change in Peak VO2	No significant difference	No significant difference	0.90

In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group. [7] There was no significant difference in the overall rate of adverse events between the two groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no adverse effects on blood pressure or heart rate were observed.[8]

IMPROVE-DiCE Trial (NCT04826159)

The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study that utilized advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance spectroscopy (MRS), to quantify the metabolic and energetic responses to Nineraxstatat.[3] The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure with preserved ejection fraction (HFpEF).

Endpoint	Result	P-value
Change in Cardiac PCr/ATP Ratio	32% improvement	<0.01
Change in Myocardial Triglyceride Content	34% reduction	0.026
Change in LV Peak Circumferential Diastolic Strain Rate	15% improvement	<0.047
Change in Peak LV Filling Rate	11% improvement	<0.05
Change in Pyruvate Dehydrogenase (PDH) Flux	Increased in 7 of 9 patients	0.08

These results provide direct evidence of Nineraxstatat's ability to modulate cardiac metabolism and improve energetics and diastolic function in a patient population with metabolic dysfunction.

FORTITUDE-HCM Trial (NCT07023614)

Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind, placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further evaluate the efficacy and safety of Nineraxstatat in a larger population of patients with symptomatic nHCM.

Summary and Future Directions

Ninerafaxstat trihydrochloride is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – impaired energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases characterized by an energy deficit, such as nHCM and HFpEF.

Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated, and shows potential for improving exercise capacity, patient-reported outcomes, and direct measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on its efficacy in nHCM.

A significant gap in the publicly available information is the lack of detailed preclinical data, particularly quantitative measures of its enzymatic inhibition and comprehensive pharmacokinetic profiles in animal models. Future publications of this data would provide a more complete understanding of its pharmacological profile for the drug development community.

In conclusion, Ninerafaxstat represents a novel and targeted approach to managing cardiovascular diseases by optimizing cardiac metabolism. The results of ongoing and future clinical trials are eagerly awaited to determine its ultimate role in the therapeutic landscape.

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